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Introduction

The isolation of high molecular weight (HMW) DNA is crucial for a variety of advanced

molecular biology applications, including long-read sequencing, genome mapping, and optical

mapping. These techniques require large, intact DNA fragments to accurately assemble

complex genomes and identify large structural variations. Cationic detergents are widely

employed for their ability to effectively lyse cells and precipitate high molecular weight nucleic

acids while removing contaminating polysaccharides and polyphenols, which are particularly

problematic in plant and fungal tissues.

While Cetyltrimethylammonium bromide (CTAB) is a commonly used cationic detergent for this

purpose, Trimethylcetylammonium p-toluenesulfonate (CTA-Ts) presents a viable

alternative with similar chemical properties. This document provides a detailed protocol for the

isolation of HMW DNA using a CTA-Ts-based method, adapted from established CTAB

protocols.[1][2][3][4][5]

Principle of the Method

The method utilizes the cationic detergent Trimethylcetylammonium p-toluenesulfonate
(CTA-Ts) to lyse cells and form a complex with nucleic acids. In a high-salt buffer, the CTA-

Ts/nucleic acid complex remains soluble while polysaccharides and other contaminants are
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precipitated. Subsequent reduction of the salt concentration renders the CTA-Ts/DNA complex

insoluble, allowing for its selective precipitation. Further purification steps involving organic

solvents remove proteins and other cellular debris, followed by alcohol precipitation to recover

the purified HMW DNA.[3]

Applications

The isolated HMW DNA is suitable for a range of downstream applications, including but not

limited to:

Long-read sequencing (e.g., PacBio SMRT sequencing, Oxford Nanopore sequencing)

Genome mapping and assembly

Optical mapping

Southern blotting

Construction of large-insert genomic libraries (e.g., BAC, fosmid)

Expected Results

The quality and yield of the isolated HMW DNA can vary depending on the sample type, age,

and storage conditions. The following table summarizes typical quantitative data expected from

a successful HMW DNA isolation using a cationic detergent-based method.

Parameter Expected Value

DNA Yield 5-50 µg per 200 mg of fresh tissue

DNA Purity (A260/A280) 1.8 - 2.0

DNA Purity (A260/A230) > 1.8

DNA Integrity (Fragment Size) > 50 kbp

Experimental Workflow
Caption: Workflow for HMW DNA isolation using CTA-Ts.
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Protocols: High Molecular Weight DNA Isolation
with Trimethylcetylammonium p-toluenesulfonate
This protocol is adapted from established CTAB-based methods for HMW DNA isolation.[1][6]

[7]

Reagents and Buffers
CTA-Ts Extraction Buffer (to make 250 mL):

1 M Tris-HCl, pH 8.0: 25 mL

5 M NaCl: 70 mL

0.5 M EDTA, pH 8.0: 10 mL

Trimethylcetylammonium p-toluenesulfonate (CTA-Ts): 5 g

Nuclease-free water: to 250 mL

Autoclave the buffer before use. Immediately before use, add 0.5–1% (v/v) of β-

mercaptoethanol.[1]

Other Reagents:

Liquid Nitrogen

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

95% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

RNase A (10 mg/mL)
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Experimental Protocol
1. Sample Preparation and Tissue Grinding (Timing: ~30 min)

a. Weigh out 100-200 mg of fresh or flash-frozen tissue.[6] b. Place the tissue in a pre-chilled

mortar and add liquid nitrogen to cover the sample. c. Grind the tissue to a fine powder using a

pestle. Add more liquid nitrogen as needed to keep the sample frozen.[1] d. Transfer the

powdered tissue to a 2 mL microcentrifuge tube.

2. Cell Lysis (Timing: ~1.5 hours)

a. Preheat the CTA-Ts Extraction Buffer to 65°C.[1] b. Add 1 mL of the pre-heated CTA-Ts

Extraction Buffer (with β-mercaptoethanol) to the powdered tissue. c. Vortex briefly to mix. d.

Incubate the tube at 65°C for 60 minutes in a water bath or heat block. Invert the tube gently

every 15-20 minutes.

3. Purification (Timing: ~45 min)

a. After incubation, allow the sample to cool to room temperature for a few minutes. b. Add an

equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.[7] c. Mix gently by

inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 10

minutes at room temperature to separate the phases.[3] e. Carefully transfer the upper

aqueous phase to a new 1.5 mL microcentrifuge tube. Avoid disturbing the interface. f.

Optional: For cleaner DNA, repeat steps 3b-3e.[3] g. Add RNase A to a final concentration of 20

µg/mL and incubate at 37°C for 30 minutes.

4. DNA Precipitation (Timing: ~1 hour to overnight)

a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[3] b. Mix gently by inverting

the tube until a white, stringy DNA precipitate becomes visible. c. Incubate at -20°C for at least

30 minutes. For higher yields, incubation can be extended to overnight.[7] d. Centrifuge at

13,000 x g for 10 minutes at 4°C to pellet the DNA.[5]

5. DNA Washing and Resuspension (Timing: ~30 min)

a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 1 mL of ice-cold

70% ethanol to wash the pellet. c. Centrifuge at 13,000 x g for 5 minutes at 4°C. d. Carefully
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decant the ethanol. e. Repeat the wash with 1 mL of ice-cold 95% ethanol. f. Centrifuge at

13,000 x g for 5 minutes at 4°C. g. Carefully decant the ethanol and air-dry the pellet for 5-10

minutes at room temperature. Do not over-dry the pellet as it will be difficult to dissolve.[1] h.

Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. Incubation at 55°C

for 10-15 minutes may aid in resuspension. Store the DNA at 4°C for short-term use or at -20°C

for long-term storage.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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